(9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamate
Overview
Description
(9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science This particular compound is known for its unique structural features, which include a fluorenyl group, a benzyl group, and a hydroxycarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with benzyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product. The general reaction scheme is as follows:
(9H-Fluoren-9-yl)methyl chloroformate+Benzyl alcohol→(9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylmethylamine derivatives.
Substitution: Various substituted benzyl carbamates.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamate has several scientific research applications:
Chemistry: Used as a protecting group in organic synthesis, particularly in peptide synthesis.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The fluorenyl group can enhance the compound’s ability to penetrate cell membranes, while the carbamate moiety can form stable covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)carbamate
- (9H-Fluoren-9-yl)methyl (4-hydroxymethyl)phenylcarbamate
- (9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)benzyl)carbamate
Uniqueness
(9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamate is unique due to its combination of a fluorenyl group and a benzyl group, which imparts distinct chemical properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-benzyl-N-hydroxycarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-22(23(25)14-16-8-2-1-3-9-16)26-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21,25H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPELSKFZKLZXAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00777669 | |
Record name | (9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00777669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198411-59-5 | |
Record name | (9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00777669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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